Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate
Description
Methyl 4-[(1R,4R)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is a synthetically derived compound featuring a benzoate ester core substituted with a cyclohexylamine moiety. The cyclohexylamine is further functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 4-position, and the stereochemistry is designated as (1R,4R), indicating a relative configuration where both chiral centers adopt the R configuration .
This compound is typically synthesized via palladium-catalyzed coupling reactions, as demonstrated in related syntheses. For example, analogous structures are prepared using reagents such as Cs₂CO₃, XPhos, and Pd₂(dba)₃ in dioxane under reflux conditions, achieving moderate yields (e.g., 61% for a sulfamoyl-substituted analog) . The Boc group serves to protect the amine during synthesis, enabling selective functionalization at other positions.
Properties
IUPAC Name |
methyl 4-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-11-9-16(10-12-17)21-13-14-5-7-15(8-6-14)18(23)25-4/h5-8,16-17,21H,9-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQKTKQYXPORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminomethylbenzoate with a cyclohexylamine derivative that has been protected with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexylamine moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate involves its interaction with specific molecular targets. The benzoate ester and cyclohexylamine moieties allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The Boc group provides stability and protection during these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Below is a comparative analysis:
*Estimated based on structural similarity.
Key Observations:
- Ester vs. Sulfonate/Sulfamoyl Groups : The target compound’s benzoate ester contrasts with the methanesulfonate group in , which enhances its utility as a leaving group for nucleophilic substitutions. The sulfamoyl analog introduces a polar sulfonamide bridge, likely improving water solubility.
- Boc Protection : All compounds retain the Boc group, critical for amine protection during synthesis.
Biological Activity
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 146307-51-9
The structure of this compound features a benzoate moiety linked to a cyclohexylamine derivative, which may influence its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds structurally related to this compound. For instance, similar compounds have demonstrated significant antibacterial and antifungal activities against various pathogens.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Related Compounds | Antifungal | C. albicans, A. niger |
These findings suggest that the compound may possess similar activities, warranting further investigation into its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that derivatives of the benzoate structure can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Analgesic Activity
Some studies have reported analgesic effects associated with compounds similar to this compound. The mechanism often involves modulation of pain pathways and inhibition of pain mediators.
Study 1: Antimicrobial Efficacy
In a recent study published in EurekaSelect, researchers synthesized several Schiff base complexes derived from benzoic acid derivatives. Among these, one complex exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzoate structure can enhance antimicrobial properties .
Study 2: Anti-inflammatory Mechanism
A study conducted on related compounds demonstrated their ability to reduce inflammation in animal models by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response. This study could provide insights into the potential therapeutic applications of this compound in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
